molecular formula C12H16BrNO B3954745 2-(4-bromophenyl)-N-(sec-butyl)acetamide

2-(4-bromophenyl)-N-(sec-butyl)acetamide

Cat. No. B3954745
M. Wt: 270.17 g/mol
InChI Key: OGXLNIPBXAAGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(sec-butyl)acetamide, also known as Brorphine, is a research chemical that belongs to the family of opioids. It is a synthetic compound that is structurally similar to other opioids such as fentanyl and morphine. Brorphine is a potent analgesic and has been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(sec-butyl)acetamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include pain relief, sedation, respiratory depression, and euphoria. It has also been found to have a high potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-N-(sec-butyl)acetamide in lab experiments include its potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. However, its potential for abuse and dependence means that caution must be taken when handling and using the compound.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(sec-butyl)acetamide. These include studying its potential as a therapeutic agent for pain relief, exploring its potential for abuse and dependence, and investigating its interactions with other drugs and neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Scientific Research Applications

2-(4-bromophenyl)-N-(sec-butyl)acetamide has been used in scientific research to study its potential as an analgesic and its mechanism of action. It has been found to be a potent opioid receptor agonist, which means it binds to and activates the opioid receptors in the brain and spinal cord. This activation leads to a decrease in pain perception and an increase in pain tolerance.

properties

IUPAC Name

2-(4-bromophenyl)-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9(2)14-12(15)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLNIPBXAAGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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